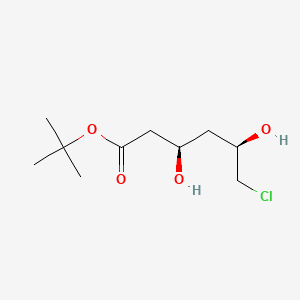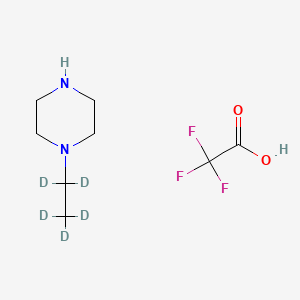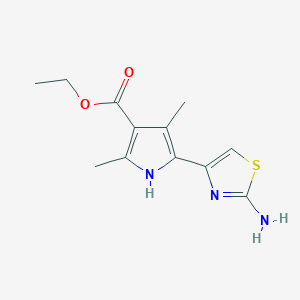
1H-Pyrrole-3-carboxylicacid,5-(2-amino-4-thiazolyl)-2,4-dimethyl-,ethylester(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-3-carboxylicacid,5-(2-amino-4-thiazolyl)-2,4-dimethyl-,ethylester(9CI) is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
準備方法
The synthesis of 1H-Pyrrole-3-carboxylicacid,5-(2-amino-4-thiazolyl)-2,4-dimethyl-,ethylester(9CI) involves several steps, typically starting with the preparation of the pyrrole ring. The synthetic route may include the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thiourea derivative and a haloketone.
Functional Group Modifications:
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
化学反応の分析
1H-Pyrrole-3-carboxylicacid,5-(2-amino-4-thiazolyl)-2,4-dimethyl-,ethylester(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace functional groups like halides or esters.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
科学的研究の応用
1H-Pyrrole-3-carboxylicacid,5-(2-amino-4-thiazolyl)-2,4-dimethyl-,ethylester(9CI) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1H-Pyrrole-3-carboxylicacid,5-(2-amino-4-thiazolyl)-2,4-dimethyl-,ethylester(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
1H-Pyrrole-3-carboxylicacid,5-(2-amino-4-thiazolyl)-2,4-dimethyl-,ethylester(9CI) can be compared with other similar compounds, such as:
1H-Pyrrole-3-carboxylicacid,5-(2-amino-4-thiazolyl)-2,4-dimethyl-,methylester(9CI): This compound differs by having a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1), share some structural similarities but differ in their biological activity and applications.
Pyrrole Derivatives: Other pyrrole derivatives, such as porphyrins and chlorophyll, have different functional groups and biological roles, highlighting the diversity and versatility of pyrrole-based compounds.
特性
分子式 |
C12H15N3O2S |
|---|---|
分子量 |
265.33 g/mol |
IUPAC名 |
ethyl 5-(2-amino-1,3-thiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H15N3O2S/c1-4-17-11(16)9-6(2)10(14-7(9)3)8-5-18-12(13)15-8/h5,14H,4H2,1-3H3,(H2,13,15) |
InChIキー |
PCFHYINGEZQKGB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=C1C)C2=CSC(=N2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1R,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13827784.png)

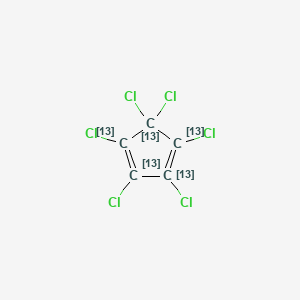

![[1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride](/img/structure/B13827801.png)


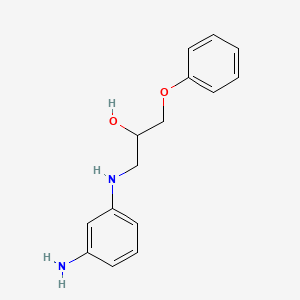
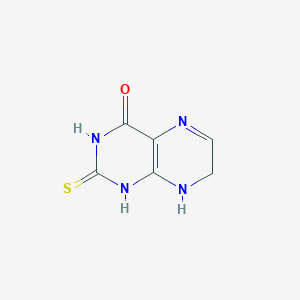
![(9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one](/img/structure/B13827842.png)
![(6S,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13827845.png)
